2-(4-Hydroxy-2-methylphenyl)acetic acid

Photochemistry Synthetic methodology Reaction optimization

2-(4-Hydroxy-2-methylphenyl)acetic acid (CAS 29336-53-6), also known as 4-hydroxy-2-methylphenylacetic acid, is a substituted phenylacetic acid derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. The compound contains both a phenolic hydroxyl group and a carboxylic acid moiety on a methyl-substituted aromatic ring, rendering it a bifunctional building block for organic synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 29336-53-6
Cat. No. B3041446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-2-methylphenyl)acetic acid
CAS29336-53-6
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CC(=O)O
InChIInChI=1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
InChIKeyBSVPTEVWQDKITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-2-methylphenyl)acetic Acid (CAS 29336-53-6): Chemical Identity and Baseline Specifications for Scientific Procurement


2-(4-Hydroxy-2-methylphenyl)acetic acid (CAS 29336-53-6), also known as 4-hydroxy-2-methylphenylacetic acid, is a substituted phenylacetic acid derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . The compound contains both a phenolic hydroxyl group and a carboxylic acid moiety on a methyl-substituted aromatic ring, rendering it a bifunctional building block for organic synthesis . Commercial sources typically supply this compound at ≥95% purity as a powder requiring storage in cool, dry conditions .

Why Generic Substitution Is Not Advisable for 2-(4-Hydroxy-2-methylphenyl)acetic Acid in Precision Synthesis


2-(4-Hydroxy-2-methylphenyl)acetic acid cannot be readily substituted by unsubstituted phenylacetic acid or other positional isomers because the specific ortho-methyl and para-hydroxy substitution pattern is essential for the outcome of photochemical rearrangements . The presence of the methyl group ortho to the acetic acid side chain and the hydroxyl group para to the side chain creates a unique electronic and steric environment that governs the bifurcation between indanone formation (via Type II H-abstraction) and benzofuranone formation (via photo-Favorskii rearrangement), with the switch occurring at a defined threshold of ~8% water content . Generic phenylacetic acid derivatives lacking this precise substitution pattern do not exhibit this controlled bifurcation behavior.

Quantitative Differentiation Evidence for 2-(4-Hydroxy-2-methylphenyl)acetic Acid: Comparative Data for Scientific Selection


Solvent-Dependent Bifurcation in Photochemical Rearrangement: Indanone vs. Benzofuranone Yield

The (o/p)-hydroxy-o-methyl substitution pattern in 2-(4-hydroxy-2-methylphenyl)acetic acid derivatives enables a controlled bifurcation between two distinct photochemical pathways that depends critically on water content. Under anhydrous conditions, the Type II H-abstraction pathway yields indanones; above approximately 8% water concentration, the pathway abruptly shifts to the aqueous-dependent photo-Favorskii rearrangement producing benzofuranones . This threshold-governed behavior is not observed with unsubstituted phenylacetic acid derivatives or compounds lacking the specific ortho-methyl/para-hydroxy arrangement.

Photochemistry Synthetic methodology Reaction optimization

Physical Property Differentiation: pKa and Predicted Physicochemical Parameters

2-(4-Hydroxy-2-methylphenyl)acetic acid exhibits a predicted pKa of 4.51 ± 0.10, reflecting the electron-donating effect of the ortho-methyl group on the carboxylic acid acidity . This value is distinct from unsubstituted 4-hydroxyphenylacetic acid (pKa ~4.34) and 2-hydroxyphenylacetic acid (pKa ~3.95) due to the combined electronic influence of the methyl and hydroxyl substituents . The compound also has a predicted boiling point of 360.2 ± 27.0 °C and a predicted density of 1.262 ± 0.06 g/cm³ .

Physicochemical characterization Lead optimization ADME prediction

Patent-Classified Utility as a Pharmaceutical and Agrochemical Intermediate

2-(4-Hydroxy-2-methylphenyl)acetic acid is explicitly classified within the patent literature as a compound useful as an intermediate for medicines and agricultural chemicals [1]. The compound falls under the generic formula for 4-hydroxyphenylacetic acids of formula II (where R includes lower alkyl, which encompasses the methyl substituent), which are obtained by direct reduction of specific 4-hydroxymandelic acids [1]. This patent classification provides documented industrial relevance that may not be established for closely related but unpatented positional isomers.

Pharmaceutical intermediates Agrochemical synthesis Patent analysis

Bifunctional Reactivity Profile: Dual Functional Group Availability

2-(4-Hydroxy-2-methylphenyl)acetic acid possesses both a phenolic hydroxyl group and a carboxylic acid moiety on a methyl-substituted aromatic ring, rendering it a bifunctional building block with dual derivatization potential . The phenolic hydroxyl enables esterification and etherification reactions, while the carboxylic acid supports amidation and coupling chemistry . This bifunctionality contrasts with mono-functional analogs such as 2-methylphenylacetic acid (lacking hydroxyl) or 4-hydroxyphenylacetic acid (lacking methyl), which offer only a single reactive handle for orthogonal derivatization.

Synthetic methodology Building block Derivatization

Validated Research and Industrial Application Scenarios for 2-(4-Hydroxy-2-methylphenyl)acetic Acid Based on Quantitative Evidence


Controlled Photochemical Synthesis of Indanone and Benzofuranone Scaffolds

Researchers requiring access to either indanone or benzofuranone scaffolds can utilize 2-(4-hydroxy-2-methylphenyl)acetic acid derivatives as photochemical precursors, leveraging the solvent-dependent bifurcation pathway. By operating under rigorously anhydrous conditions (water content below ~8%), the Type II H-abstraction pathway yields indanones; by adjusting water content above ~8%, the photo-Favorskii rearrangement produces benzofuranones . This controlled switching from a single precursor eliminates the need for separate synthetic routes to access each scaffold class, representing a significant efficiency advantage for medicinal chemistry and natural product synthesis programs.

Pharmaceutical and Agrochemical Intermediate Manufacturing

The documented patent classification of 2-(4-hydroxy-2-methylphenyl)acetic acid as an intermediate for medicines and agricultural chemicals supports its procurement for industrial synthesis programs . The compound can be prepared via catalytic hydrogenation of corresponding 4-hydroxymandelic acids using Raney nickel, a scalable route suitable for kilo-lab and pilot-plant production . This established synthetic accessibility, combined with patent-documented utility, makes the compound a strategically justifiable procurement choice for organizations developing phenylacetic acid-derived active pharmaceutical ingredients (APIs) or crop protection agents.

Orthogonal Derivatization for Complex Molecular Architecture Construction

The bifunctional nature of 2-(4-hydroxy-2-methylphenyl)acetic acid — featuring both a phenolic hydroxyl and a carboxylic acid group — enables sequential or orthogonal derivatization strategies . The carboxylic acid can be activated for amide bond formation, while the phenolic hydroxyl can be independently functionalized via Mitsunobu reactions, alkylation, or esterification. The ortho-methyl group provides additional steric and electronic tuning that is absent in the simpler 4-hydroxyphenylacetic acid scaffold. This compound is therefore particularly suited for constructing complex molecular architectures where multiple, chemically distinct attachment points are required, such as in the synthesis of PROTACs, antibody-drug conjugate linkers, or multivalent ligands.

Physicochemical Property Tuning in Lead Optimization Programs

The predicted pKa of 4.51 ± 0.10 for 2-(4-hydroxy-2-methylphenyl)acetic acid positions this compound as a moderately stronger acid than 4-hydroxyphenylacetic acid (pKa ~4.34), reflecting the electron-donating ortho-methyl effect. In lead optimization campaigns, this pKa difference of approximately 0.17 units corresponds to a meaningful shift in the fraction ionized at physiological pH (pH 7.4) — approximately 0.13% versus 0.09% unionized fraction, which can influence membrane permeability and oral absorption. Researchers evaluating phenylacetic acid-derived fragments or building blocks for medicinal chemistry programs may select this compound specifically when a slightly elevated pKa relative to the parent 4-hydroxy scaffold is desired for ADME property optimization.

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